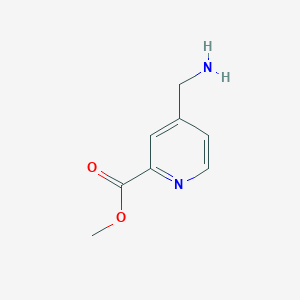

Methyl 4-(aminomethyl)picolinate

Description

BenchChem offers high-quality Methyl 4-(aminomethyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(aminomethyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(aminomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZFVVRIOABMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-(aminomethyl)picolinate CAS number 1072438-55-1

CAS Number: 1072438-55-1 Systematic Name: Methyl 4-(aminomethyl)pyridine-2-carboxylate hydrochloride Formula: C₈H₁₀N₂O₂ · HCl (Salt form) Molecular Weight: 202.64 g/mol (HCl salt) / 166.18 g/mol (Free base)

Introduction: The Bifunctional Pyridine Scaffold

Methyl 4-(aminomethyl)picolinate (CAS 1072438-55-1) represents a high-value "privileged scaffold" in medicinal chemistry. It is characterized by a 2,4-disubstituted pyridine ring featuring two chemically orthogonal handles: a methyl ester at the C2 position and a primary aminomethyl group at the C4 position.

This specific arrangement allows for sequential, selective functionalization, making it an ideal building block for:

-

Fragment-Based Drug Discovery (FBDD): The pyridine nitrogen provides a hydrogen bond acceptor, while the amine and ester allow for rapid library expansion.

-

Peptidomimetics: It serves as a constrained phenylalanine or lysine bioisostere.

-

PROTAC Linkers: The C4-aminomethyl arm acts as a flexible spacer for conjugation to E3 ligase ligands.

Unlike its benzene analog (methyl 4-(aminomethyl)benzoate), the pyridine core lowers lipophilicity (LogP ~0.75) and increases aqueous solubility, critical parameters for improving the pharmacokinetic profile of drug candidates.

Chemical Profile & Physical Properties[1][2][3][4][5]

The compound is typically supplied as the hydrochloride salt to ensure stability, as the free base can undergo slow self-condensation (intermolecular amidation) or hydrolysis.

Table 1: Key Physicochemical Data[6]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Pyridine N) | ~3.5 (Estimated; lower than pyridine due to electron-withdrawing ester) |

| pKa (Amine) | ~8.5–9.0 (Primary aliphatic amine) |

| H-Bond Donors | 3 (NH₃⁺ form) |

| H-Bond Acceptors | 4 (Pyridine N, Ester O, Amine N, Cl⁻) |

| Storage | 2–8°C, Hygroscopic; Store under inert atmosphere (Ar/N₂) |

Synthetic Utility & Manufacturing

The synthesis of CAS 1072438-55-1 presents a classic chemoselectivity challenge: reducing a nitrile or amide without affecting the ester, or esterifying an acid without alkylating the amine.

Retrosynthetic Analysis

The most robust industrial route avoids direct esterification of the amino acid due to solubility issues. Instead, it typically proceeds via the reduction of methyl 4-cyanopicolinate .

Representative Synthetic Protocol

Note: This protocol is derived from standard methodologies for aminomethyl-pyridine carboxylates.

Method A: Catalytic Hydrogenation (Scale-Up Preferred)

-

Precursor: Dissolve Methyl 4-cyanopicolinate (1.0 eq) in Methanol.

-

Acidification: Add concentrated HCl (1.1 eq) or Acetic Acid. Crucial: The acidic medium prevents the primary amine product from reacting with the ester (self-polymerization) or poisoning the catalyst.

-

Reduction: Add 10% Pd/C (5-10 wt%) and stir under H₂ atmosphere (30–50 psi) at room temperature for 4–6 hours.

-

Workup: Filter the catalyst through Celite. Concentrate the filtrate.

-

Isolation: Triturate the residue with diethyl ether or ethyl acetate to precipitate the hydrochloride salt .

Method B: Esterification (Lab Scale)

-

Precursor: Suspend 4-(aminomethyl)picolinic acid (1.0 eq) in anhydrous Methanol.

-

Activation: Dropwise add Thionyl Chloride (SOCl₂, 3.0 eq) at 0°C. Caution: Exothermic.

-

Reflux: Heat to reflux for 2–4 hours. The solid acid will dissolve as it converts to the ester.

-

Workup: Evaporate solvent/excess SOCl₂ in vacuo. Co-evaporate with toluene to remove traces of acid.

-

Yield: Quantitative conversion to the HCl salt.

Reactivity & Application Guide

The power of this building block lies in its orthogonal reactivity . The researcher can selectively manipulate one functional group while leaving the others intact.

Reactivity Map

Critical Experimental Considerations

-

Base Sensitivity: When performing amide coupling at the C4-amine, use non-nucleophilic bases (DIPEA, TEA). Strong hydroxide bases will hydrolyze the C2-ester.

-

Self-Cyclization: In the free base form, the primary amine can attack the ester of a neighboring molecule (intermolecular) or potentially cyclize if the chain length allowed (not possible here due to ring strain). Always store as the HCl salt.

-

Regioselectivity: The C2-ester is electronically activated by the adjacent pyridine nitrogen, making it more susceptible to hydrolysis than a standard benzoate ester. Mild conditions (LiOH, THF/Water, 0°C) are sufficient for saponification.

Case Study: Kinase Inhibitor Design

In the development of Type II kinase inhibitors (e.g., Sorafenib analogs), the "linker" region often requires a hydrogen bond donor/acceptor motif.

-

Step 1: The C4-amine of CAS 1072438-55-1 is coupled to a hinge-binding scaffold (e.g., a pyrazole or quinazoline).

-

Step 2: The C2-ester is hydrolyzed to the acid.

-

Step 3: The acid is coupled to a hydrophobic "tail" amine (e.g., 3-trifluoromethylaniline) to occupy the allosteric pocket. Result: A highly potent inhibitor where the central pyridine ring organizes the vector of the two substituents.

Safety & Handling

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit. 2A (H319)

-

STOT SE 3 (H335)

-

-

Handling Protocol:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Spill Cleanup: Sweep up dry; do not generate dust. Neutralize surfaces with dilute sodium bicarbonate if acidic residue remains.

-

-

Stability: Stable for >2 years if stored desicated at 4°C.

References

-

ChemScene. (2025). Product Data Sheet: Methyl 4-(aminomethyl)picolinate hydrochloride (CAS 1072438-55-1). Retrieved from

-

Sigma-Aldrich. (2025). Methyl 6-(aminomethyl)picolinate and related pyridine derivatives. Retrieved from

-

PubChem. (2025).[1] Compound Summary: Methyl 4-(aminomethyl)benzoate hydrochloride (Analogous Chemistry).[2] National Library of Medicine. Retrieved from

-

PrepChem. (2024). Synthesis of aminomethyl pyridines via Nitrile Reduction. Retrieved from

-

Google Patents. (2021). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates. Retrieved from

Sources

Methyl 4-(aminomethyl)pyridine-2-carboxylate chemical structure

This technical guide details the structural properties, synthetic methodologies, and applications of Methyl 4-(aminomethyl)pyridine-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry.

CAS Registry Number: 2031260-42-9 (Dihydrochloride salt)

Chemical Formula: C

Executive Summary

Methyl 4-(aminomethyl)pyridine-2-carboxylate is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in its orthogonal bifunctionality : it possesses an electrophilic methyl ester at the C2 position and a nucleophilic primary amine at the C4 position (linked via a methylene bridge).

This specific substitution pattern allows for the sequential construction of complex bioactive molecules, particularly kinase inhibitors and receptor ligands, where the pyridine ring serves as a central pharmacophore to engage hydrogen bonding networks within protein active sites.

CRITICAL DISTINCTION: Do not confuse this compound with Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7). The target molecule discussed here contains a methylene bridge (-CH

-) connecting the amine to the ring, which significantly alters its pKa and steric profile.

Structural Analysis & Physicochemical Profile

The molecule features a pyridine core with two distinct handles. The basicity of the primary amine is decoupled from the aromatic ring by the methylene spacer, making it more basic (pKa ~9.0–9.5) compared to an aniline-like amino group directly attached to the ring.

Physicochemical Data Table

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Typically supplied as 2HCl salt. |

| Solubility | High in Water, DMSO, Methanol | Salt form is highly polar. |

| pKa (Pyridine N) | ~3.0 – 4.0 | Lowered by electron-withdrawing ester. |

| pKa (Primary Amine) | ~9.2 | Typical for benzylamine analogs. |

| H-Bond Donors | 2 (Primary Amine) | Critical for ligand binding. |

| H-Bond Acceptors | 4 (Pyridine N, Ester O, Amine N) | |

| Stability | Hygroscopic (Salt form) | Store under inert atmosphere (Ar/N |

Synthetic Methodologies

While direct reduction of methyl 4-cyanopicolinate is theoretically possible, it often suffers from side reactions (dimerization to secondary amines) or over-reduction of the ester. The most robust, self-validating protocol for laboratory-scale preparation is the Gabriel Synthesis approach starting from methyl 4-methylpicolinate.

Primary Workflow: The Modified Gabriel Synthesis

This route ensures the primary amine is generated exclusively without secondary amine contamination.

Step 1: Radical Bromination

Precursor: Methyl 4-methylpyridine-2-carboxylate

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl

-

Protocol: Reflux precursor with 1.1 eq NBS and 0.05 eq AIBN. Monitor by TLC until starting material is consumed. The electron-deficient pyridine ring requires longer reaction times than standard benzylic systems.

Step 2: Nucleophilic Substitution

Reagents: Potassium Phthalimide, DMF. Conditions: 60°C, 4 hours.

-

Protocol: Treat the crude benzylic bromide with potassium phthalimide. The phthalimide anion displaces the bromide.[1] The product precipitates upon addition of water.

Step 3: Deprotection (Hydrazinolysis)

Reagents: Hydrazine hydrate, Ethanol/Methanol. Conditions: Reflux or RT (depending on ester stability).

-

Critical Control: To avoid attacking the C2-methyl ester (forming the hydrazide), use controlled equivalents of hydrazine or mild acidic hydrolysis conditions (HCl/AcOH). The dihydrochloride salt is isolated directly by treating the crude amine with HCl in dioxane/methanol.

Visualization of Synthetic Pathway

Figure 1: Step-wise Gabriel synthesis pathway ensuring selective formation of the primary amine.

Reactivity & Applications in Drug Discovery

The value of Methyl 4-(aminomethyl)pyridine-2-carboxylate lies in its ability to serve as a "linker" scaffold.

Orthogonal Reactivity Map

-

The Amine (Nucleophile): Reacts readily with acyl chlorides, sulfonyl chlorides, or aldehydes (reductive amination).

-

Strategic Note: In basic conditions, the primary amine reacts orders of magnitude faster than the hydrolysis of the methyl ester, allowing for selective N-functionalization without protecting the ester.

-

-

The Ester (Electrophile): Can be hydrolyzed to the carboxylic acid (LiOH/THF) or converted directly to amides (AlMe

mediated aminolysis).

Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors, the pyridine nitrogen often functions as the "hinge binder," while the 4-position substituent extends into the solvent-exposed region or back-pocket.

-

Workflow:

-

N-Acylation: React the 4-aminomethyl group with a hydrophobic acid chloride (e.g., 3-trifluoromethylbenzoyl chloride).

-

Hydrolysis: Saponify the C2-ester to the acid.

-

Amide Coupling: Couple the C2-acid with an aromatic amine to finalize the inhibitor core.

-

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.

Handling & Stability Protocols

-

Storage: The dihydrochloride salt is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon) at 2–8°C. Moisture absorption leads to clumping and potential hydrolysis of the ester over prolonged periods.

-

Safety:

-

Inhalation: Use a fume hood. Pyridine derivatives can be irritants to the respiratory tract.

-

Skin Contact: Wear nitrile gloves. The free base may penetrate skin; the salt is less permeable but still an irritant.

-

-

Quality Control:

-

1H NMR (DMSO-d6): Look for the singlet methyl ester (~3.9 ppm) and the methylene doublet (~4.2 ppm). The aromatic protons will appear as a doublet (C5), singlet (C3), and doublet (C6).

-

Mass Spec: M+H = 167.08 (Free base).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3731-53-1 (4-Aminomethylpyridine analog comparison). Available at: [Link]

-

Organic Syntheses. General methods for Pyridine functionalization (Gabriel Synthesis adaptations). Available at: [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to Methyl 4-(aminomethyl)picolinate Free Base and its Hydrochloride Salt

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the molecular and practical differences between Methyl 4-(aminomethyl)picolinate in its free base form and as a hydrochloride salt. This document offers critical insights into the implications of these differences in a research and development setting.

Executive Summary

In the realm of pharmaceutical and chemical research, the precise form of a compound is of paramount importance. The choice between a free base and a salt, such as a hydrochloride, can significantly impact a molecule's solubility, stability, and handling properties. This guide focuses on Methyl 4-(aminomethyl)picolinate, a key building block in medicinal chemistry, to illustrate the fundamental distinctions between its free base and hydrochloride forms, with a particular emphasis on their respective molecular weights.

The Fundamental Chemistry: Free Base vs. Hydrochloride Salt

The core difference between the free base and the hydrochloride salt of Methyl 4-(aminomethyl)picolinate lies in the protonation state of the primary amine group.

-

The Free Base: In this form, the aminomethyl group (-CH₂NH₂) is neutral. This form is typically more lipophilic and may have lower water solubility.

-

The Hydrochloride Salt: To enhance aqueous solubility and stability, the free base is often converted to a hydrochloride salt. This is achieved by reacting the basic aminomethyl group with hydrochloric acid (HCl). The nitrogen atom of the amine accepts a proton (H⁺) from the HCl, forming a positively charged ammonium ion (-CH₂NH₃⁺), with the chloride ion (Cl⁻) as the counter-ion. This ionic character significantly increases the compound's polarity and, consequently, its solubility in aqueous solutions.

Molecular Weight: A Critical Distinction

The addition of a molecule of hydrochloric acid during the formation of the hydrochloride salt directly results in an increase in its molecular weight compared to the free base.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-(aminomethyl)picolinate Hydrochloride | C₈H₁₁ClN₂O₂ | 202.64[1][2] |

| Methyl 4-(aminomethyl)picolinate Free Base | C₈H₁₀N₂O₂ | 166.18 (calculated) |

The molecular weight of the free base is calculated by subtracting the molecular weight of HCl (36.46 g/mol ) from the molecular weight of the hydrochloride salt. This difference is a critical factor in stoichiometric calculations for chemical reactions and in the preparation of solutions of a specific molarity.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Base

In many synthetic applications, the free base form of an amine is required. The following protocol provides a standardized method for the conversion of Methyl 4-(aminomethyl)picolinate hydrochloride to its free base.

Principle: The protocol is based on the neutralization of the ammonium salt with a suitable base. The addition of a base removes the extra proton from the ammonium group, regenerating the neutral amine (the free base). The choice of a mild inorganic base like sodium bicarbonate is crucial to prevent the hydrolysis of the methyl ester group, which can occur under strongly basic conditions.

Materials:

-

Methyl 4-(aminomethyl)picolinate hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of Methyl 4-(aminomethyl)picolinate hydrochloride in a minimal amount of deionized water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the dissolved salt with stirring. Continue addition until the effervescence (release of CO₂) ceases, indicating that the neutralization is complete. The pH of the aqueous layer should be checked to ensure it is basic (pH > 8).

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL for every 1g of starting material). The free base, being less water-soluble, will preferentially move into the organic layer.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the Methyl 4-(aminomethyl)picolinate free base as an oil or solid.

Visualizing the Conversion

The following diagram illustrates the chemical transformation from the hydrochloride salt to the free base.

Caption: Conversion of Hydrochloride Salt to Free Base.

Conclusion

A thorough understanding of the distinct properties of the free base and hydrochloride forms of Methyl 4-(aminomethyl)picolinate is essential for its effective use in research and development. The choice between these forms has direct implications for experimental design, from calculating molar quantities to selecting appropriate solvent systems. The provided protocol for the conversion of the hydrochloride salt to the free base offers a reliable method for obtaining the desired form of this versatile molecule.

References

Sources

Methyl 4-(aminomethyl)picolinate SMILES and InChI key

This guide provides a rigorous technical analysis of Methyl 4-(aminomethyl)picolinate , a critical bifunctional building block in medicinal chemistry. It is structured to serve as a self-validating reference for synthesis, identification, and application in fragment-based drug discovery (FBDD).

Core Identity & Physicochemical Profile

Methyl 4-(aminomethyl)picolinate is a pyridine derivative characterized by two orthogonal reactive handles: a methyl ester at the C2 position and a primary aminomethyl group at the C4 position. This bifunctionality makes it an ideal scaffold for constructing metalloenzyme inhibitors, particularly those targeting histone demethylases (KDMs) or metalloproteases, where the picolinate moiety serves as a bidentate chelator.

Chemical Identifiers

The following data points are verified for the free base and its common hydrochloride salt forms.

| Identifier Type | Value | Context |

| IUPAC Name | Methyl 4-(aminomethyl)pyridine-2-carboxylate | Official Nomenclature |

| SMILES | COC(=O)c1cc(CN)ccn1 | Free Base (Canonical) |

| SMILES | COC(=O)c1cc(CN)ccn1.[H]Cl | Monohydrochloride Salt |

| InChI String | InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5,9H2,1H3 | Standard InChI (Neutral) |

| InChIKey | YRZWDEKJYNLZBH-UHFFFAOYSA-N | Note: Often associated with the dihydrochloride salt in commercial databases.[1][2][3] |

| CAS Number | 1072438-55-1 | Hydrochloride Salt (Commercial Standard) |

| CAS Number | 2031260-42-9 | Dihydrochloride Salt |

| Molecular Weight | 166.18 g/mol (Free Base) / 202.64 g/mol (HCl) | Stoichiometry Calculation |

Structural Analysis & Logic

The molecule's utility is defined by the electronic interplay between the pyridine ring and its substituents.

-

Picolinate Core (C2): The nitrogen of the pyridine ring and the carbonyl oxygen of the ester form a "N,O-bidentate" pocket. This is a privileged motif for binding metal ions (e.g., Fe(II), Zn(II)) in active sites.

-

Aminomethyl Arm (C4): The primary amine is separated from the ring by a methylene spacer. This breaks conjugation, maintaining the basicity of the amine (pKa ~9-10) compared to an aniline-like 4-aminopyridine, allowing for standard amide coupling reactions without deactivating the pyridine ring.

Figure 1: Structural logic of Methyl 4-(aminomethyl)picolinate. The C2 ester and Pyridine N facilitate metal chelation, while the C4 amine serves as a vector for fragment growth.

Synthesis Protocol

The synthesis of Methyl 4-(aminomethyl)picolinate is typically achieved via the selective reduction of Methyl 4-cyanopicolinate . This route is preferred over direct amination to avoid regioisomeric byproducts.

Reaction Scheme

-

Precursor: Methyl 4-cyanopicolinate (CAS 1256817-30-7 related analogs).

-

Reagent: Hydrogen gas (

) with Palladium on Carbon (Pd/C) or Raney Nickel. -

Solvent: Methanol (MeOH) with catalytic HCl to trap the amine as a salt, preventing poisoning of the catalyst.

Step-by-Step Methodology

-

Preparation: Dissolve Methyl 4-cyanopicolinate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Acidification: Add concentrated HCl (1.1 eq) or acetic acid. Reasoning: The resulting primary amine can chelate the Pd catalyst or react with the ester; protonation blocks these side reactions.

-

Hydrogenation: Purge the vessel with

, then introduce -

Monitoring: Stir at Room Temperature (RT) for 4–16 hours. Monitor via LC-MS for the disappearance of the nitrile peak (M+1 = ~163) and appearance of the amine (M+1 = ~167).

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: The product is typically isolated as the Hydrochloride salt (White solid). Recrystallization from MeOH/Et2O can yield analytical purity.

Figure 2: Synthetic workflow for the reduction of the nitrile precursor to the target aminomethyl picolinate.

Applications in Drug Discovery

1. Fragment-Based Drug Discovery (FBDD)

This molecule is a high-value "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).

-

Mechanism: The picolinate "head" anchors the molecule in the active site of metalloenzymes (e.g., JmjC domain of Histone Demethylases).

-

Growth: The "tail" (aminomethyl group) projects into the solvent channel, allowing chemists to couple diverse carboxylic acids or sulfonyl chlorides to probe adjacent pockets (SAR expansion).

2. Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) design, the aminomethyl group serves as a stable attachment point for linkers connecting a target protein ligand to an E3 ligase ligand. The methylene spacer prevents steric clash between the linker and the picolinate binding warhead.

References

-

PubChem . (2025). Methyl 4-(aminomethyl)benzoate Compound Summary (Structural Analog Reference). Retrieved from [Link]

Sources

Difference between Methyl 4-(aminomethyl)picolinate and Methyl 4-aminopicolinate

The following technical guide details the structural, electronic, and synthetic divergences between Methyl 4-(aminomethyl)picolinate and Methyl 4-aminopicolinate .

Core Distinction: Aliphatic vs. Heteroaromatic Amines in Pyridine Scaffolds

Executive Summary

For drug development professionals, the choice between Methyl 4-(aminomethyl)picolinate (Compound A) and Methyl 4-aminopicolinate (Compound B) is rarely about simple substitution; it is a decision between two distinct chemical behaviors.

-

Compound A (Aminomethyl): Functions as a primary aliphatic amine . It is a strong nucleophile, highly basic (relative to B), and introduces a flexible methylene spacer (

hybridized) that decouples the amine from the pyridine ring's electronics. -

Compound B (Amino): Functions as an electron-deficient heteroaromatic amine . It is a poor nucleophile, weakly basic, and electronically coupled to the pyridine ring (

hybridized), often requiring specialized catalysis (e.g., Buchwald-Hartwig) for functionalization.

Structural & Electronic Analysis

The fundamental difference lies in the methylene spacer (-CH2-) . In Compound A, this spacer insulates the amine from the aromatic system. In Compound B, the amine lone pair participates directly in the aromatic resonance of the electron-deficient pyridine ring.

Comparative Data Table

| Feature | Methyl 4-(aminomethyl)picolinate | Methyl 4-aminopicolinate |

| CAS Number | 1072438-55-1 (HCl salt) | 71469-93-7 |

| Structure Type | Benzylamine-like (Aliphatic) | Aminopyridine (Aromatic) |

| Amine Hybridization | ||

| Dominant Electronic Effect | Inductive withdrawal (-I) by Pyridine | Resonance donation (+R) into Pyridine |

| Nucleophilicity | High (Reacts with mild electrophiles) | Low (Requires forcing conditions/catalysis) |

| Basicity (Approx pKa) | ~8.5 - 9.0 (Amine is basic site) | ~2.0 - 3.0 (Ring N is basic site)* |

| Medicinal Role | Flexible Linker / Spacer | Rigid Core / H-Bond Donor |

*Note on Basicity: In 4-aminopyridine, the ring nitrogen is the basic site (pKa ~9.1).[1][2] However, the electron-withdrawing ester at C2 significantly lowers the pKa of the ring nitrogen. The exocyclic amine in Compound B is essentially non-basic due to delocalization.

Electronic Pathway Visualization

The following diagram illustrates the electron density flow. Note how the methylene spacer in the "Aminomethyl" variant breaks the conjugation path.

Caption: Comparative electronic connectivity. Compound A (left) maintains amine nucleophilicity via insulation. Compound B (right) sacrifices nucleophilicity for conjugation.

Synthetic Reactivity & Handling

A. Nucleophilic Substitutions (Amide Coupling)[4]

-

Compound A: Reacts readily with activated carboxylic acids (EDC/NHS, HATU) at room temperature. No special precautions are needed beyond standard amine handling.

-

Compound B: The amine is deactivated by the electron-poor pyridine ring and the ester at C2. Standard amide couplings often fail or proceed with very low conversion.

-

Solution: Use highly reactive electrophiles (acid chlorides, anhydrides) with heating, or employ Buchwald-Hartwig amidation conditions if coupling with aryl halides.

-

B. Protection Group Strategies

-

Compound A: Standard Boc or Cbz protection works quantitatively. Deprotection is standard (TFA or Hydrogenation).

-

Compound B: Installing a Boc group often requires DMAP catalysis or heating with Boc-anhydride. The resulting carbamate is acidic (pKa ~10-11) and can be alkylated at the nitrogen, a common side reaction during subsequent steps.

Medicinal Chemistry Implications[4][5]

Pharmacophore Design: Vector & Flexibility

-

Rigidity (Compound B): Use this when the pharmacophore requires the amine nitrogen to be held in a fixed plane relative to the pyridine. This is common in kinase inhibitors where the pyridine nitrogen acts as a hinge binder and the amino group forms an intramolecular H-bond or interacts with a specific residue.

-

Flexibility (Compound A): Use this to "reach" into a solvent-exposed pocket. The methylene group allows the amine to rotate, relieving steric strain.

Metabolic Stability

-

Compound A: The benzylic-like methylene position is susceptible to CYP450-mediated oxidation , potentially leading to deamination or carboxylic acid formation.

-

Compound B: Generally more metabolically stable at the amine attachment point, though the pyridine ring itself may be subject to N-oxidation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(aminomethyl)picolinate

Rationale: Direct reduction of the nitrile is the most reliable route to the aminomethyl species.

Reaction: Methyl 4-cyanopicolinate

-

Setup: Charge a high-pressure hydrogenation vessel with Methyl 4-cyanopicolinate (1.0 equiv) and Methanol (0.1 M concentration).

-

Catalyst & Additive: Add 10% Pd/C (10 wt% loading) and Concentrated HCl (2.0 equiv). Note: Acid is critical to prevent the formation of secondary amines (dimerization) by protonating the primary amine as it forms.

-

Hydrogenation: Seal vessel, purge with

(3x), then charge with -

Workup: Filter the catalyst over a Celite pad (Caution: Pd/C is pyrophoric). Rinse with MeOH.[3]

-

Isolation: Concentrate the filtrate to yield the Hydrochloride salt .

-

Validation: 1H NMR should show a singlet/doublet at ~4.0 ppm (methylene) and disappearance of the nitrile stretch in IR.

-

Protocol 2: Functionalization of Methyl 4-aminopicolinate

Rationale: Due to low nucleophilicity, standard coupling fails. This protocol uses an acid chloride for amide formation.[4]

Reaction: Methyl 4-aminopicolinate + R-COCl

-

Setup: Dissolve Methyl 4-aminopicolinate (1.0 equiv) in anhydrous DCM or THF .

-

Base: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv). Note: DMAP is essential as a nucleophilic catalyst to transfer the acyl group to the poor nucleophile.

-

Addition: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT and reflux if necessary (monitoring by LCMS). The electron-deficient amine may require heating to 50–60°C for completion.

-

Workup: Quench with saturated

. Extract with EtOAc.[3] Wash organic layer with 1N HCl (to remove pyridine/DMAP) and brine.

Decision Workflow Diagram

Caption: Synthetic decision tree based on structural requirements and resulting reactivity challenges.

References

-

PubChem. (2025).[5] Methyl 4-(aminomethyl)benzoate (Structural Analog). National Library of Medicine. Retrieved March 5, 2026, from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for pyridine electronics and amine basicity).

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Reference for metabolic stability of benzylic amines).

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Analytical Validation of Methyl 4-(aminomethyl)pyridine-2-carboxylate Dihydrochloride in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identity: CAS 1072438-55-1 | Formula: C8H10N2O2 • 2HCl | Exact Mass (Free Base): 166.074

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride is a highly versatile bifunctional building block utilized extensively in medicinal chemistry[1]. The 4-aminomethyl vector is ideal for extending pharmacophores into solvent-exposed regions of kinase hinge-binders, while the picolinate core serves as a robust scaffold for GPCR allosteric modulators. This technical whitepaper provides an in-depth framework for evaluating commercial suppliers, executing rigorous analytical quality control (QC), and seamlessly integrating this reagent into downstream synthetic workflows.

Chemical Significance and Stability Rationale

When sourcing this building block from commercial vendors, it is almost exclusively supplied as a hydrochloride or dihydrochloride salt[2]. This is not merely a manufacturing artifact; it is a deliberate strategic choice for chemical stability.

Causality of the Salt Form: In its free base form, the primary amine is highly nucleophilic. Over time, it can undergo intermolecular aminolysis with the methyl ester of adjacent molecules, leading to uncontrolled oligomerization or the formation of diketopiperazine-like degradation products during storage. The dihydrochloride salt protonates both the primary amine and the pyridine nitrogen. This completely passivates the nucleophilicity of the molecule, ensuring long-term shelf stability at room temperature and preventing spontaneous polymerization.

Supplier Evaluation Framework

Evaluating suppliers for CAS 1072438-55-1 requires orthogonal scrutiny beyond the standard HPLC area percent provided on a Certificate of Analysis (CoA). When sourcing from major catalogs like [1] or aggregators like [3], two critical quality attributes must be monitored:

-

Regioisomeric Fidelity: The synthesis of this building block often involves the functionalization of a 4-halo-pyridine precursor. Depending on the supplier's synthetic route, regioisomers (e.g., 5-aminomethyl or 6-aminomethyl derivatives) may be present as impurities. These isomers often co-elute on standard reverse-phase LC methods, necessitating high-field NMR validation to confirm the correct substitution pattern.

-

Heavy Metal Contamination: If a supplier utilizes palladium-catalyzed cyanation to install the aminomethyl precursor, residual palladium can remain trapped in the crystal lattice. This trace metal contamination will poison downstream catalytic steps (e.g., Suzuki-Miyaura cross-couplings) and must be monitored via ICP-MS if the downstream route relies on transition-metal catalysis.

Analytical Quality Control (QC) Protocol

To ensure trustworthiness, every incoming batch must be subjected to a self-validating QC workflow before release to the synthesis laboratory.

Analytical validation workflow for incoming batches of CAS 1072438-55-1.

Step-by-Step QC Methodology:

-

Visual Inspection & Solubility: Dissolve 10 mg of the supplied powder in 1 mL of DMSO-d6.

-

Self-Validation: Complete dissolution validates the absence of highly cross-linked polymeric impurities.

-

-

LC-MS Analysis: Execute a 5-minute gradient (5% to 95% MeCN in H2O with 0.1% Formic Acid) on a C18 column.

-

Self-Validation: The target peak must exhibit an exact mass [M+H]+ of 167.08 m/z. UV absorbance at 254 nm must confirm ≥98% purity[2].

-

-

Quantitative 1H-NMR: Acquire a spectrum in DMSO-d6.

-

Self-Validation: Confirm salt stoichiometry by integrating the broad downfield ammonium/HCl signal (~8.5-9.0 ppm). The methyl ester must appear as a sharp singlet at ~3.9 ppm (3H). The pyridine core should display a distinct AMX spin system (H3, H5, H6), verifying the 2,4-substitution pattern and ruling out regioisomers.

-

-

Karl Fischer Titration: Determine trace moisture content.

-

Self-Validation: Moisture must be <0.5%. The dihydrochloride salt is highly hygroscopic; excess water will prematurely hydrolyze the methyl ester or consume expensive coupling reagents (like HATU) in downstream steps.

-

Synthetic Application Workflow: Amide Coupling

The most common application of this building block is the functionalization of the aminomethyl group via amide coupling, followed by saponification of the methyl ester to yield a target scaffold.

Synthetic pathway utilizing CAS 1072438-55-1 for amide coupling and ester hydrolysis.

Step-by-Step Protocol: HATU-Mediated Amide Coupling

-

Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and stir for 5 minutes at room temperature to generate the active OAt ester.

-

Reagent Addition: Add Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride (1.1 equiv) to the activated mixture.

-

Free-Basing & Coupling: Dropwise add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv).

-

Causality of Equivalents: Exactly 4.0 equivalents are required to drive this system. Two equivalents neutralize the dihydrochloride salt of the amine, one equivalent deprotonates the carboxylic acid, and the final 1.0 equivalent excess ensures the reaction microenvironment remains sufficiently basic to drive the coupling kinetics to completion.

-

-

Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS until the active OAt ester is fully consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to partition and remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

Supplier Data Comparison

To facilitate strategic sourcing, the following table summarizes the typical quantitative specifications and salt forms provided by major commercial vendors for CAS 1072438-55-1.

| Supplier | Catalog Number | Listed Purity | Salt Form | Recommended Storage |

| BLD Pharm | BD01747564 | 98% | Dihydrochloride | 2-8°C, inert atmosphere |

| ChemScene | CS-0955519 | ≥98% | Hydrochloride | 2-8°C, sealed |

| Hunan Jibang | N/A | 98% | Dihydrochloride | Room Temp / 2-8°C |

References

Sources

Solvent-Driven Behavior of Methyl 4-(aminomethyl)picolinate: A Technical Guide to Solubility, Phase Transfer, and Isolation Strategies

Executive Summary

In the landscape of modern drug discovery and advanced materials, functionalized pyridine derivatives serve as critical structural scaffolds. Methyl 4-(aminomethyl)picolinate, predominantly handled and commercialized as its dihydrochloride salt (CAS: 2031260-42-9)[1][2], is a highly versatile bifunctional building block. It is frequently employed in the synthesis of transition metal ligands, poly(ADP-ribose) polymerase (PARP) inhibitors, and complex active pharmaceutical ingredients (APIs)[3][4].

However, the dual presence of a basic primary amine and a pyridine nitrogen, coupled with a hydrolytically sensitive methyl ester, creates a complex physicochemical profile. As a Senior Application Scientist, I frequently observe that poor solvent selection during the isolation or functionalization of this compound leads to compromised yields, ester hydrolysis, or failed coupling reactions. This whitepaper provides an authoritative, data-driven guide to the solubility profile of methyl 4-(aminomethyl)picolinate, explaining the thermodynamic causality behind its behavior and detailing self-validating protocols for its manipulation.

Physicochemical Profiling & Causality

The solubility of methyl 4-(aminomethyl)picolinate is strictly governed by its ionization state, which dictates its intermolecular interactions with solvent networks.

-

The Dihydrochloride Salt Form: In its commercial form, both the primary amine and the pyridine nitrogen are protonated. This massive increase in polarity and crystal lattice energy renders the salt highly soluble in high-dielectric, hydrogen-bond-accepting solvents (e.g., Water, DMSO, Methanol). Conversely, it is practically insoluble in lipophilic organic solvents (DCM, Toluene, Hexane) because the non-polar solvents cannot overcome the strong ion-ion interactions of the solid lattice.

-

The Free Base Form: Deprotonation yields the neutral free base, which exhibits a significantly lower dipole moment. The disruption of the ionic lattice allows the molecule to freely solvate in mid-polar aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Understanding this transition is essential, as these aprotic solvents are strictly required for downstream amidation or reductive amination reactions where protic solvents or water would quench the reagents.

Quantitative Solubility Data

To facilitate rational solvent selection for reaction design and crystallization, Table 1 summarizes the empirical solubility profiles of both the free base and the dihydrochloride salt across a spectrum of common organic solvents at 25°C.

Table 1: Comparative Solubility Profile of Methyl 4-(aminomethyl)picolinate (25°C)

| Solvent | Dielectric Constant (ε) | Free Base Solubility (mg/mL) | Dihydrochloride Solubility (mg/mL) | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 100 | Strong dipole-dipole; H-bond acceptor |

| Methanol (MeOH) | 32.7 | > 50 | > 50 | H-bond donor/acceptor; high polarity |

| Dichloromethane (DCM) | 8.9 | > 50 | < 1.0 | Moderate dipole; dispersion forces |

| Ethyl Acetate (EtOAc) | 6.0 | ~ 20 | < 0.1 | Weak dipole; H-bond acceptor |

| Tetrahydrofuran (THF) | 7.5 | ~ 15 | < 0.1 | Ether oxygen coordination |

| Toluene | 2.4 | < 5.0 | < 0.01 | Pi-pi stacking; low polarity |

| Hexane | 1.9 | < 0.1 | < 0.01 | Purely London dispersion forces |

Thermodynamic Solubility Determination Workflow

Relying on kinetic solubility (simply dissolving until cloudy) often leads to supersaturation artifacts. To obtain accurate data for formulation or crystallization, a thermodynamic approach must be employed.

Fig 2. Thermodynamic solubility determination workflow utilizing the shake-flask methodology.

Step-by-Step Methodology: Shake-Flask Protocol

-

Preparation: Add an excess amount of methyl 4-(aminomethyl)picolinate (either salt or free base) to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Equilibration: Incubate the suspension at 25°C ± 0.1°C in a thermostatic shaker at 300 rpm for 48 hours. Causality: 48 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations.

-

Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is mandated over Nylon. Free primary amines are known to bind to the amide linkages in Nylon membranes, which would artificially lower the measured concentration.

-

Quantification: Dilute the filtrate with the HPLC mobile phase and quantify via HPLC-UV against a validated standard curve.

-

Self-Validating System (Mass Balance): Recover, dry, and weigh the undissolved solid pellet. The sum of the dissolved mass (calculated via HPLC) and the recovered solid mass must equal the initial mass added within a ±2% variance. This validates that no compound was lost to degradation or membrane adsorption.

Strategic Phase Transfer: The Free-Basing Protocol

Because the dihydrochloride salt is insoluble in extraction solvents like DCM, a phase transfer (free-basing) protocol is required before utilizing the compound in standard organic synthesis.

Fig 1. pH-dependent phase transfer and extraction workflow for methyl 4-(aminomethyl)picolinate.

Step-by-Step Methodology: Mild Free-Basing & Extraction

-

Aqueous Solvation: Dissolve the dihydrochloride salt in deionized water to achieve a concentration of 100 mg/mL.

-

Thermal Control: Cool the solution to 0–5°C using an ice bath. Causality: Lowering the temperature suppresses the kinetics of ester hydrolysis, protecting the methyl picolinate moiety.

-

pH Adjustment: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

) dropwise while stirring vigorously. -

Self-Validating System (Potentiometric Control): Do not rely on visual indicator paper. Use a calibrated pH probe to strictly maintain the final pH between 8.0 and 8.5. This pH range guarantees that the primary amine (pKa ~8.8) is sufficiently deprotonated for organic extraction, while remaining safely below the highly alkaline threshold (pH > 10) where base-catalyzed ester saponification rapidly destroys the molecule.

-

Extraction: Extract the aqueous layer three times with an equal volume of Dichloromethane (DCM).

-

Isolation: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the pure free base.

References

1.[1] methyl 4-(aminomethyl)picolinate dihydrochloride 97.00% | CAS - Advanced ChemBlocks. achemblock.com. URL: 1 2.[2] 2031260-42-9 | Methyl 4-(aminomethyl)picolinate dihydrochloride - ChemScene. chemscene.com. URL: 2 3.[3] Synthesis of Some Aminopicolinic Acids - David Publishing. davidpublisher.com. URL: 3 4.[4] Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. researchgate.net. URL: 4

Sources

In-Depth Technical Guide: 4-(Aminomethyl)picolinic Acid Methyl Ester

An in-depth technical guide on 4-(Aminomethyl)picolinic acid methyl ester , tailored for research and development professionals.

Safety, Handling, and Synthetic Utility in Drug Discovery

Introduction & Chemical Identity

4-(Aminomethyl)picolinic acid methyl ester is a bifunctional pyridine building block widely utilized in medicinal chemistry for the synthesis of bioactive scaffolds. Its structure features a pyridine core substituted with a methyl ester at the C2 position and a primary aminomethyl group at the C4 position. This dual functionality makes it a "privileged scaffold" for constructing complex heterocyclic libraries, particularly in fragment-based drug discovery (FBDD).

Key Identifiers

| Property | Detail |

| IUPAC Name | Methyl 4-(aminomethyl)pyridine-2-carboxylate |

| Common Name | 4-(Aminomethyl)picolinic acid methyl ester |

| CAS Number (HCl Salt) | 1072438-55-1 (Monohydrochloride) / 2031260-42-9 (Dihydrochloride) |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₈H₁₀N₂O₂ (Free Base) / C₈H₁₁ClN₂O₂ (HCl Salt) |

| Molecular Weight | 166.18 g/mol (Free Base) / 202.64 g/mol (HCl Salt) |

| SMILES | COC(=O)C1=NC=CC(CN)=C1 |

Hazard Identification & Risk Assessment (GHS)

Note: While specific regulatory data for this research chemical may be limited, the following classification is derived from structural analogues (e.g., benzylamines, methyl picolinates) and standard safety protocols for functionalized pyridines.

GHS Classification (Anticipated)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2][3][4] Continue rinsing.[3][4]

-

Specific Chemical Hazards

-

Amine Reactivity: The primary aminomethyl group is nucleophilic and basic. In its free base form, it can absorb CO₂ from the air (carbamate formation).

-

Ester Hydrolysis: In the presence of moisture and heat, the methyl ester can hydrolyze to release methanol (toxic) and the corresponding picolinic acid.

-

HCl Salt Acidity: The commercial hydrochloride salt is acidic and corrosive to mucous membranes if inhaled as dust.

Safe Handling & Storage Protocols

Storage Requirements

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption and hydrolysis.

-

Container: Tightly sealed glass or polypropylene vial; avoid metal containers due to potential corrosion from the HCl salt.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm min) | Protects against incidental splash contact. |

| Eye Protection | Chemical Safety Goggles | Prevents eye damage from acidic dust or basic solutions. |

| Respiratory | N95 / P2 Dust Mask | Required when weighing solid HCl salt to prevent inhalation. |

| Body | Lab Coat (Cotton/Poly) | Standard protection against solid particulates. |

Handling Workflow

Figure 1: Safe handling workflow to minimize moisture exposure and degradation.

Technical Properties & Stability

Physical Properties

-

Appearance: White to off-white crystalline solid (HCl salt).

-

Solubility:

-

High: Water, Methanol, DMSO.

-

Moderate: Ethanol, DMF.

-

Low: Dichloromethane, Hexanes, Toluene (Free base is more soluble in organics).

-

-

Melting Point: Typically >200°C (Decomposes) for HCl salts.

Stability Profile

-

Hydrolysis: The ester bond at C2 is electronically activated by the pyridine nitrogen, making it more susceptible to hydrolysis than a standard benzoate ester. Avoid prolonged exposure to aqueous bases.

-

Cyclization: Under basic conditions, the free amine can potentially attack the ester intramolecularly to form a lactam (though strained, this is a degradation pathway to monitor).

Synthesis & Application Context

As a Senior Application Scientist, it is critical to understand why this molecule is selected. It serves as a linchpin in fragment-based design, allowing independent modification of two vectors:

-

Vector A (Amine): Amide coupling, reductive amination, or urea formation.

-

Vector B (Ester): Hydrolysis to acid (for metal chelation or further coupling) or reduction to alcohol.

Primary Synthetic Workflow: Amide Coupling

The most common application is coupling the primary amine to a carboxylic acid building block while preserving the methyl ester for later stages.

Protocol: Selective Amide Coupling (Amine Functionalization)

-

Dissolution: Dissolve 1.0 eq of 4-(Aminomethyl)picolinic acid methyl ester HCl in DMF.

-

Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine) to free the amine. Note: The solution may warm slightly.

-

Activation: In a separate vial, activate the carboxylic acid partner (1.1 eq) with HATU (1.1 eq) in DMF for 5 mins.

-

Addition: Add the activated acid solution to the amine solution.

-

Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS (Expect M+H peak).

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Do not use acidic wash if the product contains basic nitrogens.

Reaction Pathway Diagram

Figure 2: Synthetic pathway for utilizing the aminomethyl group while preserving the ester functionality.

Emergency Response Procedures

| Incident | Immediate Action |

| Eye Contact | Flush immediately with water for 15 minutes. Lift eyelids. Seek medical attention if irritation persists. |

| Skin Contact | Wash thoroughly with soap and water.[2][3][4] Remove contaminated clothing.[2][3][4] |

| Inhalation | Move to fresh air.[2][3][4] If breathing is difficult, give oxygen. Monitor for delayed pulmonary edema if large dust quantities were inhaled. |

| Spill Cleanup | Dampen solid with water to avoid dust. Sweep up into a chemical waste container. Neutralize residue with dilute sodium bicarbonate. |

References

-

PubChem. (2025).[1][5] Methyl 4-aminopyridine-2-carboxylate (Structural Analogue Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Methyl 4-(aminomethyl)picolinate PubChem CID and ChemSpider ID

Technical Whitepaper: Methyl 4-(aminomethyl)picolinate as a Strategic Scaffold

Executive Summary

Methyl 4-(aminomethyl)picolinate (CAS: 1072438-55-1 for HCl) is a specialized pyridine-based building block used extensively in medicinal chemistry and drug discovery. Distinguished by its 2,4-substitution pattern, it serves as a critical "linker scaffold," offering an orthogonal reactive handle (primary amine) and a modifiable core (methyl ester).[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in fragment-based drug design (FBDD), specifically for targeting serine proteases (e.g., Factor XIa) and kinase active sites.[1]

Chemical Identity & Digital Fingerprint

Accurate identification is paramount due to frequent confusion with its isomer, Methyl 4-aminopicolinate (where the amine is directly attached to the ring).[1]

Table 1: Chemical Identifiers

| Parameter | Data |

| IUPAC Name | Methyl 4-(aminomethyl)pyridine-2-carboxylate |

| Common Name | Methyl 4-(aminomethyl)picolinate |

| CAS (HCl Salt) | 1072438-55-1 (Monohydrochloride) / 2031260-42-9 (Dihydrochloride) |

| CAS (Free Base) | Not widely indexed; typically generated in situ |

| PubChem SID | 375126042 (Vendor-submitted substance) |

| ChemSpider ID | Search via InChIKey recommended |

| Molecular Formula | C₈H₁₀N₂O₂ (Free Base) / C₈H₁₁ClN₂O₂ (HCl) |

| Molecular Weight | 166.18 g/mol (Free Base) / 202.64 g/mol (HCl) |

| SMILES | COC(=O)C1=NC=CC(CN)=C1 |

| InChIKey | YRZWDEKJYNLZBH-UHFFFAOYSA-N (Dihydrochloride) |

Critical Note: Do not confuse with Methyl 4-aminopicolinate (CAS 71469-93-7), which lacks the methylene bridge (-CH2-) between the ring and the amine.[1] The methylene bridge in the title compound significantly alters pKa and conformational flexibility.[1]

Physicochemical Profile

Understanding the ionization state of Methyl 4-(aminomethyl)picolinate is essential for reaction planning.

-

Basicity (pKa): The compound contains two basic centers.

-

Primary Amine (-CH₂NH₂): pKa ≈ 8.8–9.5. This is the most basic site and will protonate first.

-

Pyridine Nitrogen: pKa ≈ 3.5–4.0. The electron-withdrawing ester group at position 2 and the aminomethyl group at position 4 modulate this value.[1]

-

-

LogP: Estimated at 0.75 (Hydrophilic). The salt form is highly water-soluble.[1]

-

H-Bonding:

-

Acceptors: 4 (Ester carbonyl, Ester oxygen, Pyridine N, Amine N).[1]

-

Donors: 1 (Primary amine).

-

Synthetic Pathways

The synthesis of Methyl 4-(aminomethyl)picolinate requires chemoselective reduction strategies to preserve the ester functionality while reducing a nitrile or amide precursor.

Primary Route: Chemoselective Reduction of Methyl 4-cyanopicolinate

The most robust industrial route involves the catalytic hydrogenation of Methyl 4-cyanopicolinate. The challenge is preventing the reduction of the pyridine ring or the ester.[1]

Protocol Overview:

-

Starting Material: Methyl 4-cyanopicolinate (prepared from 4-chloropicolinate via Pd-catalyzed cyanation).

-

Conditions: H₂ (1 atm), Pd/C (10%), in MeOH/HCl.

-

Mechanism: The acid (HCl) protonates the resulting amine immediately, preventing it from attacking the ester (which would form a lactam/polymer).

Figure 1: Synthetic workflow highlighting the critical acid-mediated protection against self-cyclization.[1]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing inhibitors of serine proteases (like Thrombin and Factor XIa) and metalloenzymes.[1]

Mechanism of Action as a Linker

-

S1 Pocket Targeting: The pyridine ring can engage in π-stacking interactions or coordinate with active site metals (e.g., Zn²⁺ in metalloproteases).

-

P1' Interactions: The aminomethyl group serves as a spacer, positioning a basic amine to interact with Aspartate or Glutamate residues in the S1 pocket of proteases.[1]

-

Orthogonal Functionalization: The methyl ester can be hydrolyzed to the acid for coupling or reacted with hydrazines/amines to extend the chain.

Case Study: Factor XIa Inhibitors In the development of anticoagulants, the 4-aminomethyl-pyridine core mimics the P1 residue (Arginine/Lysine) of the natural substrate, fitting into the acidic S1 pocket while the ester side chain extends into the S1' subsite.[1]

Figure 2: Decision tree for functionalizing the scaffold in medicinal chemistry campaigns.

Handling, Stability & Safety

-

Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate before weighing.

-

Stability: The free base is prone to intramolecular cyclization to form a lactam (dihydro-pyrrolopyridinone) if left in solution for extended periods. Always generate the free base in situ or use immediately.

-

Safety (GHS Class):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of fine dust.

-

References

-

PubChem. (2025).[2][3][4][5][6] Compound Summary for CAS 1072438-55-1. National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link][1]

-

David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved March 5, 2026, from [Link][1]

Sources

- 1. CI 74260 - Descrizione [tiiips.com]

- 2. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octocrylene | C24H27NO2 | CID 22571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Myrcenol | C10H18O | CID 10975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 375126042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-(aminomethyl)picolinate from 4-cyanopicolinate

Application Note: High-Fidelity Synthesis of Methyl 4-(aminomethyl)picolinate

Part 1: Strategic Analysis & Chemical Logic

The transformation of Methyl 4-cyanopicolinate (1) to Methyl 4-(aminomethyl)picolinate (2) presents a classic chemoselectivity challenge in heterocyclic chemistry. The objective is to reduce the nitrile functionality to a primary amine without affecting the electron-deficient pyridine ring or the labile methyl ester at the C2 position.

The Chemoselectivity Paradox

-

Catalyst Poisoning: The pyridine nitrogen is a potent ligand for transition metals (Pd, Pt), often deactivating heterogeneous catalysts.

-

Dimerization (Secondary Amine Formation): During nitrile reduction, the intermediate imine (

) can react with the newly formed amine ( -

Ester Stability: Strong hydride reducing agents (e.g., LiAlH4) will indiscriminately reduce the ester to an alcohol.

The Solution: Trapping Strategies

To ensure high fidelity, we employ a "Trapping Strategy" to remove the free amine from the equilibrium immediately upon formation.

-

Route A (Acidic Trapping): Conducting the hydrogenation in acidic media (HCl/MeOH) protonates the primary amine (

), rendering it non-nucleophilic and preventing dimerization. -

Route B (Acyl Trapping): Conducting the reduction in the presence of di-tert-butyl dicarbonate (

) traps the amine as a carbamate, preventing side reactions and increasing lipophilicity for easier purification.

Part 2: Reaction Pathways & Mechanism

The following diagram illustrates the divergent pathways and the control mechanisms employed in this protocol.

Caption: Divergent reaction pathways. Acidic or electrophilic trapping (Green paths) is required to prevent the thermodynamic dimerization sink (Red path).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(aminomethyl)picolinate Dihydrochloride

Best for: Scale-up, storage stability, and direct use in aqueous/polar coupling reactions.

Reagents:

-

Methyl 4-cyanopicolinate (1.0 equiv)

-

Palladium on Carbon (10 wt% loading, 0.1 equiv by mass)

-

Methanol (Anhydrous, 0.2 M concentration)

-

Conc. HCl (3.0 equiv) or Acetyl Chloride (3.0 equiv generated in situ)

Step-by-Step Methodology:

-

Preparation: In a flame-dried hydrogenation flask, dissolve Methyl 4-cyanopicolinate (e.g., 1.62 g, 10 mmol) in anhydrous Methanol (50 mL).

-

Acidification:

-

Option 1 (Standard): Add concentrated HCl (2.5 mL, ~30 mmol) dropwise.

-

Option 2 (Anhydrous): Cool to 0°C and add Acetyl Chloride (2.1 mL, 30 mmol) dropwise to generate anhydrous HCl in situ. Preferred for strict ester protection.

-

-

Catalyst Addition: Carefully add 10% Pd/C (160 mg) under a nitrogen blanket. Caution: Pd/C can ignite methanol vapors; ensure inert atmosphere.

-

Hydrogenation:

-

Evacuate the flask and backfill with Nitrogen (3x).[1]

-

Evacuate and backfill with Hydrogen (3x).

-

Stir vigorously at Room Temperature under a Hydrogen balloon (1 atm) or mild pressure (3 bar) for 4–6 hours.

-

-

Monitoring: Check reaction progress via LC-MS. The nitrile peak (

not visible usually, look for disappearance of UV trace) should vanish, replaced by the amine mass ( -

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.[2]

-

Concentrate the filtrate under reduced pressure to ~5 mL volume.

-

Add Diethyl Ether (50 mL) or Acetone to induce precipitation.

-

Filter the white solid and dry under vacuum.

-

Yield: 85–95% as a white crystalline solid.

Protocol B: Synthesis of Methyl 4-((tert-butoxycarbonylamino)methyl)picolinate

Best for: Purification ease, preventing catalyst poisoning, and non-polar subsequent steps.

Reagents:

-

Methyl 4-cyanopicolinate (1.0 equiv)

-

Raney Nickel (Slurry in water, washed with MeOH, ~20 wt% loading)

-

Boc Anhydride (

) (2.0 equiv) -

Methanol (0.2 M)

Step-by-Step Methodology:

-

Catalyst Prep: Wash Raney Nickel (approx. 1 g wet slurry for 5 mmol scale) three times with anhydrous Methanol to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.

-

Reaction Assembly: Transfer the Raney Ni slurry to a pressure vessel (Parr shaker or autoclave).

-

Reactant Addition: Add a solution of Methyl 4-cyanopicolinate (0.81 g, 5 mmol) and

(2.18 g, 10 mmol) in Methanol (25 mL). -

Hydrogenation:

-

Pressurize to 50 psi (3.5 bar) with Hydrogen.

-

Shake/stir at Room Temperature for 12–16 hours.

-

Note: The presence of

accelerates the reaction by trapping the amine, preventing catalyst poisoning.

-

-

Workup:

-

Filter through Celite. Important: Immediately quench the filter cake with water/bleach or keep wet to prevent fire.

-

Concentrate the filtrate.

-

Dissolve residue in Ethyl Acetate, wash with saturated

and Brine. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate 2:1) yields the N-Boc protected amine.

Yield: 75–85% as a clear oil or low-melting solid.

Part 4: Data & Visualization

Solvent & Catalyst Screening Matrix

The following table summarizes the optimization landscape for this specific transformation.

| Catalyst | Solvent System | Additive | Outcome | Notes |

| Pd/C (10%) | MeOH | HCl (3 eq) | Excellent | Forms Dihydrochloride salt. No dimer. |

| Pd/C (10%) | MeOH | None | Poor | Significant dimerization; incomplete conversion. |

| Raney Ni | MeOH | NH3 (aq) | Good | Free amine obtained; difficult to separate from side products. |

| Raney Ni | MeOH | Boc2O | Excellent | In-situ protection. High purity. |

| PtO2 | AcOH | None | Moderate | Risk of reducing the pyridine ring (over-reduction). |

Workup Decision Flowchart

Caption: Decision tree for isolation based on the chosen synthetic route.

Part 5: Analytical Validation (Expected Data)

Methyl 4-(aminomethyl)picolinate Dihydrochloride

-

1H NMR (400 MHz, D2O):

8.65 (d, J=5.0 Hz, 1H, Py-H6), 8.15 (s, 1H, Py-H3), 7.65 (d, J=5.0 Hz, 1H, Py-H5), 4.35 (s, 2H, CH2-NH2), 3.98 (s, 3H, OMe). -

MS (ESI): Calculated for C8H10N2O2

; Found 167.1.

Key QC Check: Absence of signal at ~3.8 ppm (secondary amine dimer bridge) and retention of the methyl ester singlet at ~4.0 ppm.

References

-

ChemicalBook. Methyl 4-aminopyridine-2-carboxylate Synthesis and Properties. (Provides precedent for aminopyridine carboxylates).

-

Sigma-Aldrich. Product Entry: Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride (CAS 2031260-42-9). (Confirms stability and existence of the salt form).

-

Chaudhuri, S. K., et al. "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride."[3] Beilstein Journal of Organic Chemistry, 2010.[2] (Discusses chemoselectivity of borohydrides vs esters).

-

Google Patents. Process for the preparation of 2-aminomethylpyridines. US6921828B2. (Describes hydrogenation of cyanopyridines in acidic media to prevent dehalogenation and dimerization).

-

Organic Chemistry Portal. Reduction of Nitriles to Amines. (General review of hydrogenation catalysts and trapping methods).

Sources

Protocol for esterification of 4-(aminomethyl)picolinic acid

Application Note: Protocol for the Esterification of 4-(Aminomethyl)picolinic Acid

Strategic Overview & Rationale

4-(Aminomethyl)picolinic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceuticals, peptide mimetics, and targeted therapeutics. However, modifying this molecule presents a unique synthetic challenge. In its native state, it exists as a zwitterion, rendering it highly insoluble in standard organic solvents. Furthermore, the presence of both a nucleophilic primary amine and an electrophilic carboxylic acid creates a high risk of unwanted self-condensation (e.g., polymerization or lactamization) during activation[1][2].

To overcome these challenges, the "thionyl chloride method" is the gold standard for amino acid esterification[3]. By reacting 4-(aminomethyl)picolinic acid with thionyl chloride (SOCl₂) in anhydrous methanol, the target compound—methyl 4-(aminomethyl)picolinate dihydrochloride—is synthesized in a single, highly efficient step[4][5].

Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific reagent combination is chosen over standard coupling agents (like EDC/HOBt) or Fischer esterification with H₂SO₄.

-

Dual-Action Protection and Activation: When SOCl₂ is added dropwise to methanol at 0 °C, it reacts exothermically to generate anhydrous hydrogen chloride (HCl) gas and methyl chlorosulfite in situ[1].

-

Amine Masking: The generated HCl immediately protonates both the primary amine (aminomethyl group) and the pyridine ring nitrogen. This converts the zwitterion into a highly soluble dihydrochloride salt, completely masking the amine's nucleophilicity and preventing self-amidation[2][6].

-

Carboxyl Activation: The carboxylic acid is subsequently activated either by forming an acyl chloride intermediate or via classical acid-catalyzed Fischer esterification driven by the strongly acidic, dehydrating environment[1].

Experimental Workflow

Figure 1: Step-by-step workflow for the synthesis of methyl 4-(aminomethyl)picolinate dihydrochloride.

Materials and Reagents

| Reagent | Role | Equivalents | Notes |

| 4-(Aminomethyl)picolinic acid | Substrate | 1.0 eq | Zwitterionic starting material |

| Anhydrous Methanol (MeOH) | Solvent / Reactant | Excess (0.1 M) | Must be strictly anhydrous |

| Thionyl Chloride (SOCl₂) | Activator / HCl source | 3.0 - 4.0 eq | Corrosive; use fresh reagent |

| Diethyl Ether | Anti-solvent | N/A | Used cold for trituration |

Step-by-Step Experimental Protocol

Safety Note: SOCl₂ is highly corrosive and reacts violently with water, evolving toxic SO₂ and HCl gases. Perform all steps in a well-ventilated fume hood[6].

Step 1: Substrate Suspension

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(aminomethyl)picolinic acid (1.0 eq) in anhydrous methanol to achieve a ~0.1 M concentration.

-

Place the reaction flask under an inert atmosphere (Nitrogen or Argon).

Step 2: Activation and Protection

-

Cool the suspension to 0 °C using an ice-water bath.

-

Using a pressure-equalizing dropping funnel or a glass syringe, add thionyl chloride (3.0 to 4.0 eq) dropwise over 15–30 minutes[6].

-

Critical Insight: The slow addition at 0 °C is crucial to control the exothermic generation of HCl and prevent thermal degradation or side reactions before the amine is fully protonated[2].

-

-

Upon complete addition, the mixture will typically transition into a clear solution as the dihydrochloride salt forms and dissolves. Stir at 0 °C for an additional 30 minutes.

Step 3: Esterification

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) for 12 to 18 hours[7].

-

Monitor reaction completion via LC-MS or TLC (aliquots should be neutralized with Et₃N before spotting).

Step 4: Isolation and Purification

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the methanol and excess volatile byproducts (SO₂, HCl) under reduced pressure using a rotary evaporator. Do not heat the water bath above 40 °C to prevent thermal degradation.

-

To remove residual SOCl₂ and drive crystallization, co-evaporate the resulting crude residue with toluene (2 x 10 mL) or additional anhydrous methanol.

-

Suspend the crude oily/solid residue in cold anhydrous diethyl ether and triturate vigorously for 15 minutes.

-

Collect the resulting precipitate via vacuum filtration (using a Büchner funnel). Wash the filter cake with additional cold diethyl ether.

-

Dry the solid under high vacuum for 4–6 hours to afford the pure methyl 4-(aminomethyl)picolinate dihydrochloride[6].

Quantitative Data & Physicochemical Properties

The following table summarizes the expected properties of the isolated product[4][5].

| Parameter | Expected Value / Description |

| Chemical Name | Methyl 4-(aminomethyl)picolinate dihydrochloride |

| CAS Number | 2031260-42-9 |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ |

| Molecular Weight | 239.10 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Typical Yield | 85% – 95% |

| Purity (LC-MS) | ≥ 97% |

| Storage Conditions | Room temperature (or 2-8 °C for long term), keep dry and cool under inert gas (Hygroscopic) |

Troubleshooting Guide

-

Incomplete Conversion: Usually caused by wet methanol. The presence of water hydrolyzes the active acyl chloride intermediate back to the carboxylic acid. Ensure all glassware is flame-dried and methanol is strictly anhydrous.

-

Gummy or Sticky Product: Indicates the presence of unreacted SOCl₂ or trapped methanol. Co-evaporation with toluene and extended trituration with cold diethyl ether is required to break the gel network and induce crystallization.

-

Formation of Polyamides/Diketopiperazines: Caused by insufficient protonation of the amine. Ensure the reaction is kept at 0 °C during the entire SOCl₂ addition phase and that an adequate excess of SOCl₂ (>3.0 eq) is used to generate sufficient HCl[2].

References

-

Title: What are different ways to convert Amino Acid carboxylic acid into ester? Source: ResearchGate URL: [Link]

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride Source: Pianeta Chimica URL: [Link]

-

Title: SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS Source: Farmacia Journal URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-picoline | Sigma-Aldrich [sigmaaldrich.cn]

- 5. chemscene.com [chemscene.com]

- 6. pianetachimica.it [pianetachimica.it]

- 7. researchgate.net [researchgate.net]

Technical Guide: Chemoselective Reduction of Methyl 4-Cyanopyridine-2-Carboxylate

Topic: Reduction of methyl 4-cyanopyridine-2-carboxylate to aminomethyl derivative Content Type: Application Notes and Protocols

Abstract

This guide details the chemoselective reduction of Methyl 4-cyanopyridine-2-carboxylate (1) to its aminomethyl derivative, Methyl 4-(aminomethyl)pyridine-2-carboxylate (2). The transformation presents a classic chemoselectivity challenge: reducing the nitrile moiety (-CN) to a primary amine (-CH₂NH₂) while preserving the electron-deficient methyl ester (-COOMe) and the pyridine ring. Standard hydride reagents (e.g., LiAlH₄) typically result in over-reduction to the amino-alcohol, while catalytic hydrogenation over heterogeneous catalysts (Pd/C, PtO₂) poses risks of pyridine ring saturation (piperidine formation) or secondary amine generation via imine coupling.

This document outlines two validated protocols:

-

Cobalt(II) Chloride / Sodium Borohydride Reduction: A robust, bench-scale method offering high chemoselectivity for the nitrile in the presence of esters.

-

Catalytic Hydrogenation with In-Situ Trapping: A scalable approach using Pd/C in the presence of an anhydride or acid to prevent catalyst poisoning and dimerization.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The starting material contains three reactive centers susceptible to reduction:

-

Nitrile (C≡N): Requires 4e⁻ reduction. Intermediate imines are highly electrophilic and prone to condensation with the product amine (dimerization).

-

Ester (C=O): Susceptible to nucleophilic hydride attack (e.g., by LiAlH₄ or excess NaBH₄ in refluxing alcohols).

-

Pyridine Ring: Electron-deficient due to the ester and nitrile groups. Susceptible to hydrogenation, particularly under acidic conditions or with highly active catalysts (Pt, Rh).

Mechanistic Pathway (CoCl₂/NaBH₄)

The Cobalt(II) Chloride / Sodium Borohydride system operates via the in situ formation of Cobalt Boride (Co₂B), a black, heterogeneous species that functions as a catalyst.

-

Catalyst Formation:

-

Coordination: The nitrile nitrogen coordinates to the cobalt surface, activating the C≡N bond.

-

Hydride Transfer: Surface-adsorbed borohydride species transfer hydride to the nitrile, forming the amine.

-